molecular formula C19H16BrNO2 B6047272 5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide

5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide

Cat. No.: B6047272
M. Wt: 370.2 g/mol
InChI Key: GFXUKRJKHWCRQX-UHFFFAOYSA-N
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Description

5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the naphthalene ring, an ethoxy group attached to the phenyl ring, and a carboxamide group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide typically involves a multi-step process. One common method includes the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine derivative. The ethoxy group is introduced via an etherification reaction involving the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-methoxyphenyl)naphthalene-1-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    5-chloro-N-(4-ethoxyphenyl)naphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(4-ethoxyphenyl)naphthalene-1-carboxamide: Lacks the bromine atom at the 5th position.

Uniqueness

5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide is unique due to the specific combination of functional groups and their positions on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-23-14-11-9-13(10-12-14)21-19(22)17-7-3-6-16-15(17)5-4-8-18(16)20/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUKRJKHWCRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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